(24R)-MC 976

Descripción

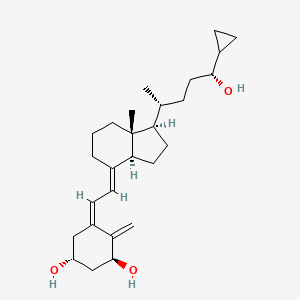

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-AOLSRVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856154 | |

| Record name | (1S,3R,5Z,7E,24R)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112828-09-8 | |

| Record name | (1S,3R,5Z,7E,24R)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of (24R)-MC 976: A Technical Guide for Researchers

(24R)-MC 976, a synthetic analog of vitamin D3, exerts its biological effects through a well-defined molecular pathway centered on the Vitamin D Receptor (VDR). As a potent modulator of gene expression, its mechanism of action involves a cascade of molecular interactions that ultimately lead to the inhibition of cancer cell proliferation, induction of cellular differentiation, and promotion of apoptosis. This guide provides an in-depth technical overview of the core mechanisms, supported by experimental data and protocols relevant to its study.

Primary Mechanism: Vitamin D Receptor (VDR) Activation

The principal mechanism of action for this compound, like other vitamin D compounds, is its function as a high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The binding of this compound to the VDR's ligand-binding pocket induces a conformational change in the receptor.

This conformational shift facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer then translocates to the nucleus, if not already there, and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates a cascade of transcriptional regulation.

References

An In-depth Technical Guide on the Synthesis and Chemical Structure of (24R)-MC 976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and biological signaling pathway of (24R)-MC 976, a Vitamin D2 analog. The information is compiled from various scientific sources to support research and development in the field of vitamin D analogs.

Chemical Structure and Identity

This compound is chemically known as (24R)-1,24-dihydroxyvitamin D2 or (24R)-1,24-dihydroxyergocalciferol. It is a derivative of Vitamin D2, distinguished by the stereospecific hydroxylation at the C-1 and C-24 positions, with the (R) configuration at C-24.

Chemical Formula: C₂₈H₄₄O₃

Molecular Weight: 428.65 g/mol

CAS Number: 112828-09-8

Synthesis of this compound: A Convergent Approach

The synthesis of this compound is typically achieved through a convergent synthetic strategy. This methodology involves the separate synthesis of two key fragments: the A-ring and the CD-ring/side-chain, which are then coupled to form the final molecule. This approach offers flexibility for modifying different parts of the molecule to create various analogs.

A common and effective coupling reaction for this synthesis is the Wittig-Horner reaction.[1][2] This reaction involves the condensation of a phosphine oxide-stabilized A-ring synthon with a ketone functional group on the CD-ring/side-chain fragment.

Synthesis of the CD-Ring/Side-Chain Fragment

The CD-ring/side-chain fragment containing the (24R)-hydroxyl group is often synthesized from commercially available Vitamin D2 (ergosterol). The synthesis involves several key steps:

-

Oxidative Cleavage: The side chain of ergosterol is cleaved to produce a C-22 aldehyde.

-

Side Chain Elongation and Stereoselective Hydroxylation: The side chain is then rebuilt, incorporating the hydroxyl group at the C-24 position with the desired (R) stereochemistry. This can be achieved through various stereoselective methods.

-

Functional Group Manipulation: The terminal functional groups are manipulated to yield the required ketone on the CD-ring for the subsequent coupling reaction.

Synthesis of the A-Ring Synthon

The A-ring synthon, typically a phosphine oxide derivative, is synthesized from a suitable chiral starting material.[3][4] This ensures the correct stereochemistry of the hydroxyl groups on the A-ring.

Coupling and Final Steps

The A-ring phosphine oxide and the CD-ring/side-chain ketone are coupled via the Wittig-Horner reaction.[1][2] The final steps involve the deprotection of any protecting groups used during the synthesis to yield this compound. The (24R) and (24S) epimers that may form during the synthesis are then separated using High-Performance Liquid Chromatography (HPLC).[5]

Experimental Protocols

Workflow for the Synthesis of this compound

Caption: Convergent synthesis workflow for this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively published in a single source. However, typical yields for the key Wittig-Horner coupling step in vitamin D analog synthesis range from moderate to good, depending on the specific substrates and reaction conditions.

| Parameter | Description |

| Purity | Typically >95% after HPLC purification. |

| Spectroscopic Data | |

| ¹H NMR | Characteristic signals for the vitamin D triene system and the side-chain protons, with specific chemical shifts and coupling constants confirming the (24R) stereochemistry.[6][7] |

| ¹³C NMR | Resonances corresponding to the carbon skeleton of the molecule.[7] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[8][9] |

Signaling Pathway

This compound, like other vitamin D metabolites, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10]

The proposed signaling pathway is as follows:

-

This compound Binding: The molecule enters the target cell and binds to the ligand-binding domain of the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in various cellular processes, including calcium homeostasis, cell proliferation, and differentiation.[11][12]

Caption: Signaling pathway of this compound via the Vitamin D Receptor.

References

- 1. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient synthesis of the A-ring phosphine oxide building block useful for 1 alpha,25-dihydroxy vitamin D(3) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatographic separation of 24(R),25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone using a cyano-bonded phase packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. lcms.cz [lcms.cz]

- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 11. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(24R)-MC 976 and the Vitamin D Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, immune modulation, and cellular proliferation and differentiation. Its activation by the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), initiates a cascade of genomic and non-genomic signaling events. Consequently, the VDR has emerged as a significant therapeutic target for a range of conditions, including psoriasis, osteoporosis, and certain cancers.

This guide will provide a comprehensive overview of the methodologies used to determine VDR binding affinity, the known structure-activity relationships of C24-epimers of Vitamin D analogs, and the general signaling pathway of the Vitamin D Receptor.

Vitamin D Receptor Signaling Pathway

The binding of an agonist, such as a Vitamin D analog, to the VDR initiates a series of molecular events culminating in the regulation of target gene expression. This process is fundamental to the physiological effects of Vitamin D and its analogs.

Quantitative Data on VDR Binding Affinity

A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative data for the Vitamin D Receptor binding affinity of this compound (CAS Number: 112828-09-8). However, the stereochemistry at the C24 position is known to significantly influence the biological activity of Vitamin D analogs.

For context, the table below presents data for the parent compound, calcipotriol (MC 903), and the natural VDR ligand, calcitriol.

| Compound | Common Name | VDR Binding Affinity (Relative to Calcitriol) |

| 1α,25(OH)₂D₃ | Calcitriol | 100% (Reference) |

| MC 903 | Calcipotriol | ~100% |

Note: The binding affinity of calcipotriol is often reported to be comparable to that of calcitriol, though slight variations may be observed depending on the specific assay conditions.

The lack of specific data for this compound highlights an area for future research. The structure-activity relationship of C24-epimers in other Vitamin D analogs suggests that the R-configuration at this position can lead to altered binding affinity and, consequently, different pharmacological profiles compared to the corresponding S-epimer or the parent compound. This is often attributed to different interactions within the ligand-binding pocket of the VDR.

Experimental Protocols for VDR Binding Affinity Determination

The binding affinity of a compound to the Vitamin D Receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled VDR ligand, most commonly [³H]-1α,25(OH)₂D₃, from the receptor.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the concentration of the test compound, this compound, that inhibits 50% of the specific binding of a radiolabeled ligand ([³H]-1α,25(OH)₂D₃) to the Vitamin D Receptor (IC₅₀). This value can then be used to calculate the inhibitory constant (Ki).

2. Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity ~180 Ci/mmol) in ethanol.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol) to create a stock solution, followed by serial dilutions.

-

Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 1 µM) of unlabeled 1α,25(OH)₂D₃.

-

Assay Buffer: A buffer such as Tris-HCl containing EDTA, dithiothreitol (DTT), and potassium chloride (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 100 mM KCl).

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC).

-

Scintillation Cocktail and Counter.

3. Procedure:

-

Preparation of Receptor: The VDR preparation is diluted in the assay buffer to a concentration that yields sufficient specific binding of the radioligand.

-

Incubation:

-

Total Binding: VDR preparation, radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM), and assay buffer are incubated together.

-

Non-specific Binding: VDR preparation, radioligand, and a high concentration of unlabeled 1α,25(OH)₂D₃ are incubated.

-

Competitive Binding: VDR preparation, radioligand, and varying concentrations of the test compound, this compound, are incubated.

-

-

All incubations are typically carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation:

-

Hydroxylapatite Method: An aliquot of HAP slurry is added to each tube, incubated for a short period (e.g., 15 minutes), and then centrifuged. The supernatant containing the unbound ligand is discarded, and the HAP pellet with the bound receptor-ligand complex is washed.

-

Dextran-Coated Charcoal Method: An aliquot of DCC suspension is added, incubated, and centrifuged. The supernatant containing the bound receptor-ligand complex is collected, as the DCC adsorbs the free radioligand.

-

-

Quantification: Scintillation cocktail is added to the washed HAP pellet or the supernatant from the DCC method, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

-

Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

An In-depth Technical Guide on the Biological Activity of 1α,24(R)-dihydroxyvitamin D₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity of 1α,24(R)-dihydroxyvitamin D₃, a synthetic analog of the hormonally active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (calcitriol). The initial query for "(24R)-MC 976" did not correspond to a standard nomenclature for a well-documented compound. Based on available scientific literature, it is highly probable that the intended compound of interest is 1α,24(R)-dihydroxyvitamin D₃, a molecule that has garnered significant interest for its distinct biological profile. This analog is characterized by its potent effects on cellular differentiation and proliferation, coupled with a reduced risk of hypercalcemia compared to calcitriol, making it a promising candidate for therapeutic applications, particularly in dermatology.

This guide summarizes key quantitative data, details the experimental protocols used to evaluate its activity, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Biological Data

The biological activity of 1α,24(R)-dihydroxyvitamin D₃ is best understood through direct comparison with calcitriol. The following tables summarize the key quantitative data available in the scientific literature.

| Parameter | 1α,24(R)-dihydroxyvitamin D₃ | 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Cell Type/System | Reference |

| VDR Binding Affinity | Same affinity as calcitriol | High | Newborn mouse epidermis receptor | [1] |

| Induction of Keratinocyte Differentiation (Involucrin positive cells) | Increase from 6.4% to 24.1% (at 10⁻⁶ M) | Increase from 6.4% to 25.1% (at 10⁻⁶ M) | Normal human keratinocytes | [2] |

| Inhibition of DNA Synthesis | Similar to or slightly more potent than calcitriol | Potent inhibitor | Mouse epidermal keratinocytes | [3] |

| Hypercalcemic Activity | Less hypercalcemic than calcitriol | High | Rats (intravenous administration) | [3] |

Table 1: Comparative Biological Activities of 1α,24(R)-dihydroxyvitamin D₃ and Calcitriol.

Core Biological Activities

Effects on Cellular Differentiation and Proliferation

1α,24(R)-dihydroxyvitamin D₃ is a potent modulator of cellular differentiation and proliferation, particularly in keratinocytes. It has been demonstrated to induce the differentiation of these cells in a time- and dose-dependent manner, an effect comparable to that of calcitriol.[3] This is evidenced by an increase in the formation of cornified envelopes and the activity of transglutaminase, both markers of terminal differentiation in keratinocytes.[3]

Concurrently, this analog inhibits DNA synthesis in epidermal keratinocytes, suggesting an anti-proliferative effect that is beneficial in hyperproliferative skin disorders like psoriasis.[2][3] The ability of 1α,24(R)-dihydroxyvitamin D₃ to promote a normal differentiation program while curbing excessive cell growth underscores its therapeutic potential.

Reduced Hypercalcemic Activity

A key advantage of 1α,24(R)-dihydroxyvitamin D₃ over calcitriol is its reduced hypercalcemic effect.[3] Hypercalcemia, or elevated blood calcium levels, is a significant dose-limiting side effect of vitamin D-based therapies. The modification at the C24 position in 1α,24(R)-dihydroxyvitamin D₃ appears to dissociate the potent effects on cell differentiation from the strong calcemic actions, offering a wider therapeutic window for topical applications.

Mechanism of Action: Signaling Pathways

The biological effects of 1α,24(R)-dihydroxyvitamin D₃, like other vitamin D analogs, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[4][5]

Upon entering the cell, 1α,24(R)-dihydroxyvitamin D₃ binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in cell cycle regulation, differentiation, and calcium homeostasis.

Experimental Protocols

The characterization of 1α,24(R)-dihydroxyvitamin D₃ involves a series of in vitro assays to determine its biological activity. Below are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is designed to determine the binding affinity of 1α,24(R)-dihydroxyvitamin D₃ to the VDR.

Materials:

-

VDR Source: Nuclear extracts from cells overexpressing VDR or from tissues rich in VDR (e.g., newborn mouse epidermis).[3]

-

Radioligand: Tritiated 1α,25(OH)₂D₃ ([³H]-1,25(OH)₂D₃).

-

Competitor Ligand: Unlabeled 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and potassium chloride.

-

Separation Matrix: Hydroxylapatite slurry or size-exclusion chromatography column.

-

Scintillation Fluid and Counter.

Procedure:

-

A constant amount of VDR preparation and [³H]-1,25(OH)₂D₃ are incubated in the assay buffer.

-

Increasing concentrations of unlabeled 1α,24(R)-dihydroxyvitamin D₃ are added to compete for binding to the VDR.

-

The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated. For example, using hydroxylapatite which binds the VDR-ligand complex.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The concentration of 1α,24(R)-dihydroxyvitamin D₃ that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀) is determined. The binding affinity (Ki) can then be calculated.

Keratinocyte Differentiation Assay (Cornified Envelope Formation)

This assay quantifies the ability of 1α,24(R)-dihydroxyvitamin D₃ to induce terminal differentiation in keratinocytes.

Materials:

-

Cell Line: Normal human or mouse epidermal keratinocytes.

-

Culture Medium: Keratinocyte growth medium.

-

Test Compound: 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.

-

Inducing Agents: High calcium concentration in the medium can also be used as a positive control for differentiation.

-

Assay Buffer: Tris-HCl buffer with a reducing agent (e.g., dithiothreitol) and a detergent (e.g., SDS).

-

Microscope: Phase-contrast or fluorescence microscope.

Procedure:

-

Keratinocytes are cultured to a sub-confluent state.

-

The culture medium is replaced with fresh medium containing different concentrations of 1α,24(R)-dihydroxyvitamin D₃ or control vehicle.

-

Cells are incubated for a period of time (e.g., 24-72 hours) to allow for differentiation.

-

The cells are harvested and treated with the assay buffer to isolate the cornified envelopes, which are resistant to this treatment.

-

The number of cornified envelopes is counted using a hemocytometer under a phase-contrast microscope.

-

The percentage of differentiated cells (cornified envelopes) relative to the total number of cells is calculated.

Inhibition of DNA Synthesis Assay (³H-Thymidine Incorporation)

This assay measures the anti-proliferative effect of 1α,24(R)-dihydroxyvitamin D₃.

Materials:

-

Cell Line: Proliferating cells, such as epidermal keratinocytes.

-

Culture Medium: Appropriate growth medium for the chosen cell line.

-

Test Compound: 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.

-

Radiolabel: [³H]-Thymidine.

-

Cell Harvester and Filter Mats.

-

Scintillation Fluid and Counter.

Procedure:

-

Cells are seeded in a multi-well plate and allowed to attach and resume proliferation.

-

The cells are treated with various concentrations of 1α,24(R)-dihydroxyvitamin D₃ or a vehicle control for a specified period (e.g., 24-48 hours).

-

[³H]-Thymidine is added to the culture medium for the final few hours of the incubation period.

-

During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

The cells are then harvested onto filter mats, and unincorporated [³H]-thymidine is washed away.

-

The radioactivity on the filter mats, which is proportional to the amount of DNA synthesis, is measured using a scintillation counter.

-

The inhibition of DNA synthesis is calculated relative to the vehicle-treated control cells.

Conclusion

1α,24(R)-dihydroxyvitamin D₃ is a potent vitamin D analog with a distinct biological profile. Its ability to induce cellular differentiation and inhibit proliferation to a similar extent as calcitriol, but with a significantly lower hypercalcemic potential, makes it an attractive candidate for the development of therapies for hyperproliferative disorders, particularly in dermatology. The mechanism of action is primarily mediated through the VDR, leading to the regulation of gene expression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel vitamin D analogs. Further research into the precise molecular interactions and downstream signaling pathways will continue to elucidate the full therapeutic potential of 1α,24(R)-dihydroxyvitamin D₃.

References

- 1. researchgate.net [researchgate.net]

- 2. 1 alpha,24R-dihydroxyvitamin D3 has an ability comparable to that of 1 alpha,25-dihydroxyvitamin D3 to induce keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,24(R)-dihydroxyvitamin D3, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the 1,25-dihydroxyvitamin D3-induced increase in vitamin D receptor (VDR) levels and binding of VDR-retinoid X receptor (RXR) to a direct repeat (DR)-3 type response element by an RXR-specific ligand in human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

(24R)-MC 976 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of (24R)-MC 976

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic analog of the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). Like other Vitamin D analogs, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a plethora of genes involved in calcium homeostasis, cell proliferation, differentiation, and apoptosis. The structure-activity relationship (SAR) of this compound and its derivatives is crucial for the development of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the structural modifications influencing its activity, and the experimental protocols for its evaluation.

Introduction to this compound and Vitamin D Analogs

Vitamin D analogs are a class of synthetic compounds designed to mimic or modify the actions of calcitriol. The therapeutic potential of calcitriol itself is limited by its potent calcemic effects. Consequently, extensive research has focused on developing analogs that exhibit a dissociation between their effects on calcium metabolism and their antiproliferative and cell-differentiating activities. This compound is one such analog, characterized by modifications in the side chain which are intended to alter its metabolic profile and interaction with the VDR and other proteins, such as the Vitamin D binding protein (DBP). Understanding the SAR of these analogs is paramount for optimizing their therapeutic index.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological activities of this compound are initiated by its binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][2] This binding event recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[3] The affinity of an analog for the VDR and its ability to induce the appropriate conformational change in the receptor are key determinants of its biological potency.

Figure 1: General signaling pathway of this compound via the Vitamin D Receptor.

Structure-Activity Relationship of Vitamin D Analogs

The SAR of Vitamin D analogs is complex, with modifications at various positions of the molecule influencing its biological activity. While specific quantitative data for a wide range of this compound derivatives is not extensively published, the following principles, derived from the broader class of Vitamin D analogs, are applicable.

-

The 1α-Hydroxyl Group: This group is essential for high-affinity binding to the VDR and for the full transcriptional activity of the ligand-receptor complex.

-

The 25-Hydroxyl Group: This group also plays a critical role in VDR binding.

-

The Side Chain: Modifications to the side chain are the most common strategy for developing analogs with dissociated activities. The (24R) configuration in MC 976 is a key modification. Changes in the length, flexibility, and polarity of the side chain can affect VDR binding affinity, interaction with co-activators, and the metabolic stability of the compound. For instance, bulky substituents can sterically hinder the interaction with metabolic enzymes, thereby increasing the half-life of the analog.

-

The A-Ring: Modifications to the A-ring can alter the conformational dynamics of the molecule, which can in turn influence its binding to the VDR and DBP.

Quantitative Data on Structure-Activity Relationships

The following table provides a hypothetical representation of the kind of quantitative data that would be generated in a study of this compound analogs. The data presented here is for illustrative purposes to demonstrate how SAR data is typically structured and should not be considered as actual experimental results for this compound.

| Analog | Modification from this compound | VDR Binding Affinity (Ki, nM) | Antiproliferative Activity (IC50, nM) on MCF-7 cells | Calcemic Activity (Serum Ca2+ increase in vivo) |

| This compound | - | 0.1 | 10 | ++ |

| Analog A | C-26,27-dimethyl | 0.5 | 8 | + |

| Analog B | C-23-yne | 0.2 | 15 | +++ |

| Analog C | 20-epi | 5.0 | 100 | +/- |

| Analog D | 2-methylene | 0.05 | 5 | ++ |

Disclaimer: The data in this table is purely illustrative and intended to provide a framework for understanding how structure-activity relationships are quantified.

Experimental Protocols

The evaluation of new Vitamin D analogs like this compound involves a series of in vitro and in vivo assays to characterize their biological activity.

VDR Competitive Binding Assay

Objective: To determine the binding affinity of this compound and its analogs to the VDR.

Methodology:

-

Reagents: Recombinant human VDR, [³H]-calcitriol (radioligand), unlabeled this compound or its analogs, dextran-coated charcoal.

-

Procedure: a. A constant amount of recombinant VDR and [³H]-calcitriol are incubated in a buffer solution. b. Increasing concentrations of unlabeled this compound or its analogs are added to compete with the radioligand for binding to the VDR. c. The mixture is incubated to reach equilibrium. d. Dextran-coated charcoal is added to adsorb the unbound ligand. e. The mixture is centrifuged, and the radioactivity in the supernatant (bound [³H]-calcitriol) is measured using a scintillation counter.

-

Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.[4][5]

Methodology:

-

Cell Culture: A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate media.[6]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[7]

Figure 2: Experimental workflow for the MTT antiproliferative assay.

Potential Downstream Signaling Pathways

The antiproliferative effects of Vitamin D analogs are mediated by the regulation of genes involved in cell cycle control and apoptosis. This compound likely influences these pathways. For example, VDR activation can lead to the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs). Furthermore, it can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Figure 3: Potential downstream signaling pathways modulated by this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound, like other Vitamin D analogs, is a fine balance between its affinity for the VDR, its interaction with regulatory proteins, and its metabolic stability. The key to developing therapeutically useful analogs lies in the strategic modification of the side chain to dissociate the desired antiproliferative and differentiation-inducing effects from the undesirable calcemic effects. Future research should focus on synthesizing and testing a wider range of this compound derivatives to build a comprehensive quantitative SAR database. This will enable the use of computational modeling and medicinal chemistry approaches to design next-generation Vitamin D analogs with superior therapeutic profiles for the treatment of cancer and other hyperproliferative disorders.

References

- 1. Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The number of vitamin D receptor binding sites defines the different vitamin D responsiveness of the CYP24 gene in malignant and normal mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity and Apoptosis Induction of Crude Extract and Fractions of Avicennia Marina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to (24R)-MC 976: A Vitamin D Analogue with Therapeutic Potential

CAS Number: 112828-09-8

This technical guide provides a comprehensive overview of (24R)-MC 976, a synthetic derivative of Vitamin D3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of Vitamin D analogues. This compound, and its stereoisomer (24S)-MC 976 (1α,24(S)-dihydroxyvitamin D2), are notable for their potent anti-proliferative activities and low calcemic effects, making them promising candidates for cancer therapy.

Chemical and Physical Properties

This compound is a synthetic analogue of calcitriol, the active form of Vitamin D3. The key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 112828-09-8 |

| Molecular Formula | C₂₇H₄₂O₃ |

| Molecular Weight | 414.62 g/mol |

| Appearance | Powder |

| Purity | >98% |

Biological Activity and Mechanism of Action

The biological effects of this compound and its analogues are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Preclinical studies, particularly with the well-characterized (24S)-epimer, have demonstrated significant biological activities:

-

Anti-proliferative Effects: 1α,24(S)-dihydroxyvitamin D2 has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells. This inhibition is dependent on the presence of a functional VDR.[1]

-

Low Calcemic Activity: A significant advantage of this analogue over the natural hormone calcitriol (1,25-dihydroxyvitamin D3) is its reduced effect on calcium metabolism. Studies have shown that substantially higher doses of 1α,24(S)-dihydroxyvitamin D2 are required to produce the same calcemic effect as calcitriol, suggesting a wider therapeutic window.[2]

-

In Vivo Antitumor Efficacy: In animal models, 1α,24(S)-dihydroxyvitamin D2 has been shown to significantly reduce the growth of established breast cancer xenografts without causing hypercalcemia or other toxic effects.[1]

Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately leads to changes in gene expression, affecting cell proliferation, differentiation, and apoptosis. A simplified representation of this signaling pathway is depicted below.

References

- 1. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue distribution and activity studies of 1,24-dihydroxyvitamin D2, a metabolite of vitamin D2 with low calcemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of (24R)-MC 976 (Seocalcitol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, also known as Seocalcitol or EB 1089, is a synthetic analog of the active form of vitamin D, calcitriol. Early in vitro research has established Seocalcitol as a potent anti-cancer agent with significantly lower hypercalcemic risk compared to its natural counterpart.[1] This technical guide provides an in-depth overview of the foundational in vitro studies of this compound, focusing on its antiproliferative activity, mechanism of action through the Vitamin D Receptor (VDR), and its effects on key cellular processes such as cell cycle progression and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Antiproliferative Activity

Seocalcitol has demonstrated potent antiproliferative effects across a range of cancer cell lines. It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation in vitro.[1]

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| LoVo | Colon Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |

| HT29 | Colorectal Adenocarcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |

| HCT116 | Colorectal Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |

| PC-3 | Prostate Cancer | ³H-Thymidine Incorporation | Significant dose-dependent inhibition (40-70% at 0.1 µM) | [3] |

| LNCaP | Prostate Cancer | Not Specified | Extensively inhibits growth | [4] |

| MCF-7 | Breast Cancer | Not Specified | Sensitive to treatment | [5] |

| Anti-oestrogen resistant MCF-7 variants | Breast Cancer | Not Specified | More sensitive than parent MCF-7 cells | [5] |

Note: Specific IC50 values for Seocalcitol are not consistently reported in early literature, which often focuses on relative potency.

Mechanism of Action: Vitamin D Receptor (VDR) Binding and Signaling

The biological effects of Seocalcitol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

VDR Binding Affinity

Table 2: VDR Binding Affinity of this compound

| Compound | Relative Binding Affinity vs. Calcitriol | Method | Reference |

| This compound (Seocalcitol) | Potent VDR agonist | Inferred from high biological potency | [1] |

VDR-Mediated Signaling Pathway

Upon binding to Seocalcitol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately results in the observed anti-cancer effects.

Effects on Cell Cycle and Apoptosis

Seocalcitol exerts its antiproliferative effects by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Regulation

In vitro studies have shown that Seocalcitol treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4] This is achieved through the regulation of key cell cycle proteins. Seocalcitol has been shown to downregulate the expression of the proto-oncogene c-myc and upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27.[6]

Induction of Apoptosis

Seocalcitol has been demonstrated to induce apoptosis in various cancer cell lines, including LNCaP prostate cancer cells and breast cancer cells.[4][7] The mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Seocalcitol treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bcl-2 family protein balance favors the activation of caspases, the executioners of apoptosis.

References

- 1. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-oestrogen resistant human breast cancer cell lines are more sensitive towards treatment with the vitamin D analogue EB1089 than parent MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of (24R)-MC 976 (Calcipotriol): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, more commonly known as Calcipotriol (or Calcipotriene), is a synthetic analog of calcitriol, the active form of vitamin D3. It is a cornerstone in the topical treatment of plaque psoriasis.[1] Calcipotriol exerts its therapeutic effects by modulating the abnormal proliferation and differentiation of keratinocytes, which are characteristic features of psoriatic lesions.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Core Pharmacokinetic Profile

The systemic exposure to Calcipotriol following topical application is generally very low. In many clinical studies, plasma concentrations of Calcipotriol are often below the limit of quantitation (LOQ) of the analytical methods used.[3] This low systemic absorption is a key factor in its favorable safety profile, particularly concerning systemic effects like hypercalcemia, which are associated with vitamin D analogs.[2][4]

Absorption

Following topical application of Calcipotriol ointment, it is estimated that approximately 5% to 6% of the applied dose is absorbed systemically.[5] The absorption can be slightly higher when applied to psoriatic plaques compared to normal skin.[5] However, in a clinical study comparing a calcipotriene foam formulation to an ointment, measurable plasma concentrations (above 10 pg/mL) were detected in only a small fraction of subjects, with all measured concentrations remaining below 25 pg/mL.[3]

Distribution

Metabolism

Once absorbed systemically, Calcipotriol undergoes rapid and extensive metabolism, primarily in the liver.[1][5] The metabolic pathway is similar to that of endogenous calcitriol.[5] The primary metabolite is MC1046, which is the α,β-unsaturated ketone analog. MC1046 is further metabolized to MC1080, a saturated ketone analog.[1] Subsequently, MC1080 is slowly converted to calcitroic acid.[1] Importantly, the metabolites of Calcipotriol are significantly less potent than the parent compound.[5]

Excretion

The primary route of excretion for Calcipotriol and its metabolites is through the bile.[5]

Quantitative Pharmacokinetic Data

A significant challenge in quantifying the pharmacokinetic parameters of topically applied this compound is its low systemic absorption, which often results in plasma concentrations below the limit of quantification. A review of a clinical study comparing calcipotriene foam with an ointment formulation explicitly stated that due to insufficient data, the calculation of key pharmacokinetic parameters such as Cmax, Tmax, or AUC was not possible.[3]

For comparative context, the following table summarizes pharmacokinetic data from a study on a related vitamin D analog, calcitriol, administered orally to healthy volunteers. It is crucial to note that these values are not directly applicable to topical this compound but are provided to offer a general understanding of the pharmacokinetics of a systemically absorbed vitamin D analog.

| Parameter | Value | Reference |

| Compound | Calcitriol (Oral) | [6] |

| Dose | 2 µg (single dose) | [6] |

| Cmax | 50.0 pg/mL | [6] |

| Tmax | 3.4 hours | [6] |

| AUC(0-24h) | 246 pg·h/mL | [6] |

| AUC(0-∞) | 267 pg·h/mL | [6] |

Additionally, a study in sheep investigating the intra-articular administration of calcipotriol provided the following insights, which, despite being from an animal model and a different route of administration, may be of interest:

| Parameter | Finding | Species | Route | Reference |

| Terminal Half-life (t½) | ~1 hour | Sheep | Intravenous | [7] |

| Systemic Absorption | 1% - 13% | Sheep | Intra-articular | [7] |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of Calcipotriol in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add a known amount of an internal standard (e.g., a deuterated analog of Calcipotriol).

-

Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

The organic layer containing the analyte and internal standard is transferred to a clean tube.

-

The solvent is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase solution for analysis.

2. Chromatographic and Mass Spectrometric Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Calcipotriol and its internal standard, ensuring high selectivity and sensitivity.

Clinical Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of topical this compound would involve the following:

-

Subjects: Healthy volunteers or patients with plaque psoriasis.

-

Treatment: Application of a standardized dose of the this compound formulation to a defined surface area of the skin.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug application.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: If plasma concentrations are quantifiable, pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.

Visualizations

Signaling Pathway of this compound in Keratinocytes

Caption: Signaling pathway of this compound (Calcipotriol) in keratinocytes.

Experimental Workflow for Plasma Analysis

Caption: Workflow for the quantification of this compound in human plasma.

Conclusion

The pharmacokinetic profile of this compound is characterized by low systemic absorption following topical administration, rapid hepatic metabolism into less active compounds, and biliary excretion. This profile underpins its excellent safety record, particularly the low risk of systemic side effects. The inherent difficulty in quantifying the low circulating levels of Calcipotriol highlights the need for highly sensitive bioanalytical techniques in pharmacokinetic studies of this compound. The mechanism of action, mediated through the Vitamin D Receptor, leads to the normalization of keratinocyte proliferation and differentiation, which is the basis for its efficacy in treating psoriasis. This guide provides a foundational understanding of the pharmacokinetic properties of this compound, which is essential for its continued clinical use and for the development of new dermatological therapies.

References

- 1. ISRCTN [isrctn.com]

- 2. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of topical calcipotriol on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

Cellular Targets of (24S)-MC 976: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24S)-MC 976 is a synthetic analog of Vitamin D3. Like other Vitamin D analogs, its cellular activities are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in a wide array of physiological processes including calcium homeostasis, immune modulation, cell proliferation, and differentiation. This technical guide provides a comprehensive overview of the known and putative cellular targets of (24S)-MC 976, drawing upon the broader understanding of Vitamin D analog mechanisms. Due to the limited availability of specific quantitative data for (24S)-MC 976 in the public domain, this guide also incorporates general principles and methodologies applicable to the study of Vitamin D analogs.

Primary Cellular Target: The Vitamin D Receptor (VDR)

The principal cellular target of (24S)-MC 976 is the Vitamin D Receptor (VDR). The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding of an active ligand like (24S)-MC 976, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on VDR Binding

| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |

| (24S)-MC 976 | Human VDR | Data not available | |

| 1α,25(OH)₂D₃ (Calcitriol) | Human VDR | ~0.1 - 1 nM (Kd) | [General knowledge] |

Downstream Cellular Effects and Signaling Pathways

The activation of VDR by (24S)-MC 976 initiates a cascade of molecular events that ultimately alter cellular function. These effects are largely due to the transcriptional regulation of VDR target genes.

Regulation of Gene Expression

A key target gene of the VDR signaling pathway is CYP24A1. This gene encodes the enzyme 24-hydroxylase, which is responsible for the catabolism of 1α,25(OH)₂D₃ and other Vitamin D analogs. The upregulation of CYP24A1 expression serves as a negative feedback mechanism to control the intracellular levels of active Vitamin D metabolites.

Caption: General signaling pathway of Vitamin D analogs.

Antiproliferative and Pro-differentiating Effects

Vitamin D analogs are well-documented for their ability to inhibit the proliferation of various cancer cell lines and promote their differentiation. This is a key area of interest for the therapeutic application of compounds like (24S)-MC 976.

| Cell Line | Assay | IC50 of (24S)-MC 976 | Reference |

| Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the cellular effects of (24S)-MC 976. Below are general methodologies for key experiments.

Vitamin D Receptor Competitive Binding Assay

Objective: To determine the binding affinity of (24S)-MC 976 for the Vitamin D Receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃

-

(24S)-MC 976

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with varying concentrations of (24S)-MC 976.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration or size-exclusion chromatography).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The concentration of (24S)-MC 976 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Methodological & Application

Application Notes and Protocols for (24R)-MC 976 (Tacalcitol) in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of (24R)-MC 976, a vitamin D3 analog also known as Tacalcitol or PRI-2191. This document includes detailed protocols for assessing its biological activity in cancer cell lines, a summary of its effects, and visualizations of its signaling pathways.

Introduction

This compound (Tacalcitol) is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. It has been investigated for its potent anti-proliferative and pro-differentiative effects on various cell types, particularly cancer cells.[1][2] Tacalcitol exhibits a favorable therapeutic profile due to its reduced hypercalcemic activity compared to the natural hormone, making it a promising candidate for cancer therapy.[1] This document outlines standard protocols for evaluating the in vitro efficacy of this compound and summarizes key quantitative data from published studies.

Mechanism of Action

This compound exerts its cellular effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon binding to the VDR, the complex translocates to the nucleus and modulates the transcription of target genes involved in cell cycle regulation, differentiation, and apoptosis. Key aspects of its mechanism of action include:

-

Cell Cycle Arrest: Induction of cell cycle inhibitors, such as p21/WAF1/CIP1 (encoded by the CDKN1A gene), leading to cell cycle arrest.[3]

-

Modulation of Estrogen Signaling: In breast cancer cells, it can decrease the expression of estrogen receptor α (ERα) and aromatase, an enzyme crucial for estrogen synthesis.

-

Anti-proliferative Effects: Inhibition of cell growth in a dose-dependent manner across various cancer cell lines.[2]

-

Pro-differentiative Effects: Induction of cellular differentiation, for instance in epidermal keratinocytes.[1]

-

Immunomodulation: It has been shown to upregulate the expression of PD-L1 in certain lung cancer cells.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-proliferative activity of this compound (Tacalcitol/PRI-2191) in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines

| Cell Line | Genetic Profile | IC50 (µM) | Proliferation Inhibition at 100 nM | Proliferation Inhibition at 1000 nM |

| NCI-H1703 | KRAS mutant | Not specified | 8.82% | 11.5% |

| HCC827 | EGFR mutant | Not specified | 7.52% | 20.47% |

Data from: Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191.[4]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (120h treatment)

| Cell Line | Receptor Status | Concentration (nM) | % Proliferation Inhibition (Mean ± SD) |

| MCF-7 | ER-positive | 100 | Not specified in provided text |

| T47D | ER-positive | 10 | Not specified in provided text |

| SKBR-3 | HER2-positive | 100 | Not specified in provided text |

| MDA-MB-231 | Triple-negative | 100 | Not specified in provided text |

Data from: Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models.[5][6]

Table 3: Anti-proliferative Activity of this compound in Glioblastoma Cell Line (T98G)

| Concentration | Effect |

| 1 nM - 10 µM | Dose-dependent decrease in cell viability/growth |

Data from: Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells.[2]

Experimental Protocols

Protocol 1: Assessment of Anti-proliferative Activity using MTT Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of adherent cancer cells.

Materials:

-

This compound (Tacalcitol) stock solution (e.g., in DMSO or ethanol)

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Target cancer cell line

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To assess the induction of apoptosis by this compound.

Materials:

-

This compound

-

Target cancer cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of this compound (Tacalcitol).

Caption: Experimental workflow for in vitro evaluation of this compound.

References

- 1. 1,24(R)-dihydroxyvitamin D3, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tacalcitol increases the sensitivity of colorectal cancer cells to 5-fluorouracil by downregulating the thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (24R)-MC 976 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the vitamin D analog (24R)-MC 976. The following application notes and protocols are based on the well-documented anti-cancer properties of the broader class of vitamin D analogs, such as calcitriol and its other synthetic derivatives. Researchers should consider this a generalized guide and optimize these protocols for their specific cancer cell lines and experimental conditions.

Introduction to this compound and Vitamin D Analogs in Cancer Research

This compound is a synthetic analog of Vitamin D. Vitamin D analogs are a class of compounds that mimic the biological activities of calcitriol, the active form of vitamin D3. Extensive research has demonstrated the potent anti-cancer effects of vitamin D analogs across a variety of cancer cell lines. These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][2][3]

The primary rationale for using synthetic vitamin D analogs like this compound in cancer research is to leverage the anti-neoplastic properties of calcitriol while potentially offering an improved therapeutic window, such as reduced hypercalcemic side effects.[4] The anti-tumor activities of vitamin D analogs include:

-

Inhibition of Cell Proliferation: Induction of cell cycle arrest, typically at the G0/G1 or G1/S phase transition, through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.

-

Induction of Apoptosis: Promotion of programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.

-

Promotion of Cell Differentiation: Encouraging cancer cells to differentiate into more mature, less proliferative phenotypes.

-

Inhibition of Angiogenesis and Metastasis: Downregulation of factors that promote the formation of new blood vessels and cellular invasion.

These application notes provide a framework for investigating the anti-cancer effects of this compound in various cancer cell lines.

Data Presentation: Representative Anti-Proliferative Activity of Vitamin D Analogs

The following table summarizes representative IC50 values for various vitamin D analogs in different cancer cell lines, illustrating their anti-proliferative efficacy. Note: These values are for illustrative purposes and are not specific to this compound.

| Vitamin D Analog | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| Calcitriol | MCF-7 | Breast Cancer | 10 - 100 | General Literature |

| Calcitriol | LNCaP | Prostate Cancer | 1 - 50 | General Literature |

| Calcitriol | HL-60 | Leukemia | 50 - 200 | General Literature |

| EB1089 | MDA-MB-231 | Breast Cancer | 1 - 10 | General Literature |

| Seocalcitol | PANC-1 | Pancreatic Cancer | 10 - 150 | General Literature |

Signaling Pathways

Vitamin D analogs exert their effects by binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Signaling pathway of this compound in a cancer cell.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, HL-60 for leukemia).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C, protected from light.

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of solvent) should always be included.

References

- 1. Frontiers | The future of vitamin D analogs [frontiersin.org]

- 2. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Vitamin D Analogs in Mice, with Reference to (24R)-MC 976

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D3. Vitamin D analogs are a class of compounds that are structurally similar to calcitriol and interact with the Vitamin D Receptor (VDR).[1] These compounds are investigated for their potential therapeutic effects in various conditions, including cancer, autoimmune diseases, and bone disorders.[2][3] Preclinical studies in mice are crucial for evaluating the efficacy, pharmacokinetics, and safety of new vitamin D analogs like this compound.

Data Presentation: Dosing of Vitamin D Analogs in Mice

The following table summarizes dosing information for calcitriol and other vitamin D analogs from various studies in mice. This data can serve as a starting point for designing experiments with this compound.

| Compound | Mouse Model | Dose Range | Administration Route | Frequency | Reference |

| Calcitriol | Male Balb/c mice | 0.5 - 10 µg/kg | Intraperitoneal (i.p.) | Three times a week | [4] |

| Calcitriol | Nude mice (non-tumor-bearing) | 4 µg/kg (single dose) | Oral gavage | Once | [5] |

| Calcitriol | MMTV-Wnt1 tumor-bearing mice | Not specified | Injections | Not specified | [3][6] |

| ZK156979 | Male BALB/c mice (colitis model) | 0.1 - 2.0 µg/kg | Intraperitoneal (i.p.) | Daily | [7] |

Experimental Protocols

For compounds like this compound, which are likely to be lipophilic, proper formulation is critical for bioavailability.

-

Vehicle Selection: Common vehicles for vitamin D analogs include:

-

Ethanol

-

Propylene glycol

-

Oils (e.g., corn oil, peanut oil)

-

Phosphate-buffered saline (PBS) containing a small percentage of a solubilizing agent (e.g., ethanol, DMSO).

-

-

Preparation Steps:

-

Dissolve the required amount of this compound in a small volume of 100% ethanol.

-

For oil-based formulations, mix the ethanol solution with the oil and then evaporate the ethanol under a gentle stream of nitrogen.

-

For aqueous formulations, dilute the ethanol solution with PBS to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.

-

Vortex or sonicate the solution to ensure homogeneity.

-

Prepare fresh dosing solutions regularly and store them protected from light, as vitamin D analogs can be light-sensitive.

-

The choice of administration route depends on the experimental goals, such as desired pharmacokinetic profile and target organ.

-

Intraperitoneal (i.p.) Injection:

-

Procedure: Restrain the mouse and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Advantages: Bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration.

-

Considerations: Potential for local irritation and peritonitis.

-

-

Oral Gavage (p.o.):

-

Procedure: Use a proper-sized feeding needle to deliver the solution directly into the stomach.

-

Advantages: Mimics a common clinical route of administration.

-

Considerations: Risk of esophageal or stomach injury if not performed correctly. Subject to first-pass metabolism.

-

-

Subcutaneous (s.c.) Injection:

-

Procedure: Inject into a tented fold of skin, typically in the scapular region.

-

Advantages: Allows for slower absorption and sustained release.

-

Considerations: Absorption can be variable.

-

Mandatory Visualizations

Caption: Experimental workflow for the administration and evaluation of this compound in mice.

Caption: Simplified signaling pathway of a Vitamin D analog via the Vitamin D Receptor (VDR).

References

- 1. adooq.com [adooq.com]

- 2. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Mouse Breast Tumor Initiating Cells by Calcitriol and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new low calcemic vitamin D analog 22-ene-25-oxa-vitamin D prominently ameliorates T helper cell type 1-mediated colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (24R)-MC 976 in Psoriasis Treatment Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vitamin D analog (24R)-MC 976, a promising compound for the topical treatment of psoriasis. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation in relevant psoriasis models.

Introduction to this compound

This compound is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D. Like other Vitamin D analogs, it is being investigated for its anti-psoriatic properties, which are primarily mediated through its interaction with the Vitamin D Receptor (VDR). The therapeutic strategy behind using Vitamin D analogs like this compound is to leverage their potent anti-proliferative and pro-differentiating effects on keratinocytes, as well as their immunomodulatory activities, while minimizing systemic side effects such as hypercalcemia.

Mechanism of Action

The therapeutic effects of this compound in psoriasis are multi-faceted, involving direct actions on epidermal keratinocytes and modulation of the cutaneous immune system.

-

Keratinocyte Regulation: In psoriatic lesions, keratinocytes exhibit hyperproliferation and abnormal differentiation. This compound, by binding to the nuclear Vitamin D Receptor (VDR) in these cells, modulates the transcription of genes involved in cell cycle control and differentiation. This leads to an inhibition of keratinocyte proliferation and a promotion of their normal maturation process, helping to normalize the epidermal structure.

-